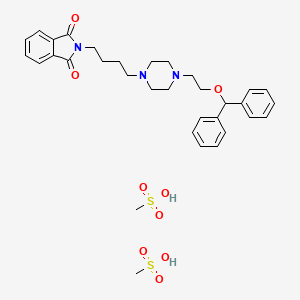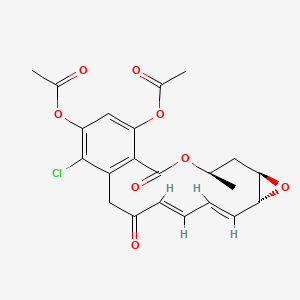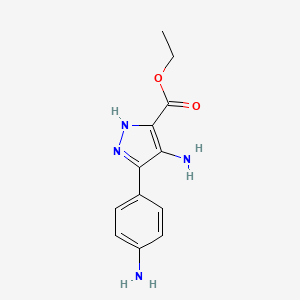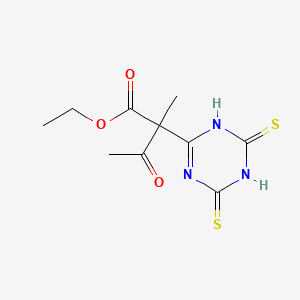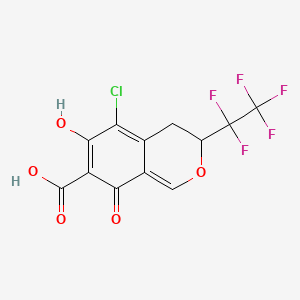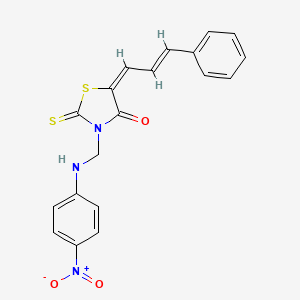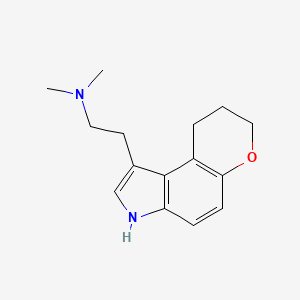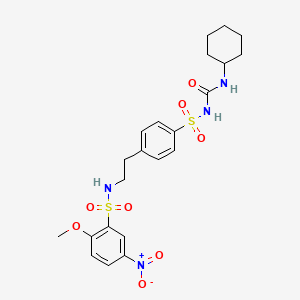
1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzene ring substituted with two sulfonic acid groups and a pyrazolone moiety. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt typically involves the following steps:
Sulfonation of Benzene: Benzene is sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups at the 1 and 4 positions of the benzene ring.
Formation of Pyrazolone Moiety: The pyrazolone moiety is synthesized separately by reacting hydrazine with ethyl acetoacetate, followed by cyclization and oxidation.
Coupling Reaction: The pyrazolone moiety is then coupled with the sulfonated benzene derivative under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted benzene derivatives.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonic acid, disodium salt: Similar structure but different substitution pattern on the benzene ring.
2,7-Naphthalenedisulfonic acid, disodium salt: Contains a naphthalene ring instead of a benzene ring.
4,4’-Diaminostilbene-2,2’-disulfonic acid: Contains an extended conjugated system with amino groups.
Uniqueness
1,4-Benzenedisulfonic acid, 2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is unique due to its specific substitution pattern and the presence of the pyrazolone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
110512-91-9 |
|---|---|
Molecular Formula |
C10H8N2Na2O7S2 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
disodium;2-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzene-1,4-disulfonate |
InChI |
InChI=1S/C10H10N2O7S2.2Na/c1-6-4-10(13)12(11-6)8-5-7(20(14,15)16)2-3-9(8)21(17,18)19;;/h2-3,5H,4H2,1H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 |
InChI Key |
WMUSHHVPONGTGT-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


